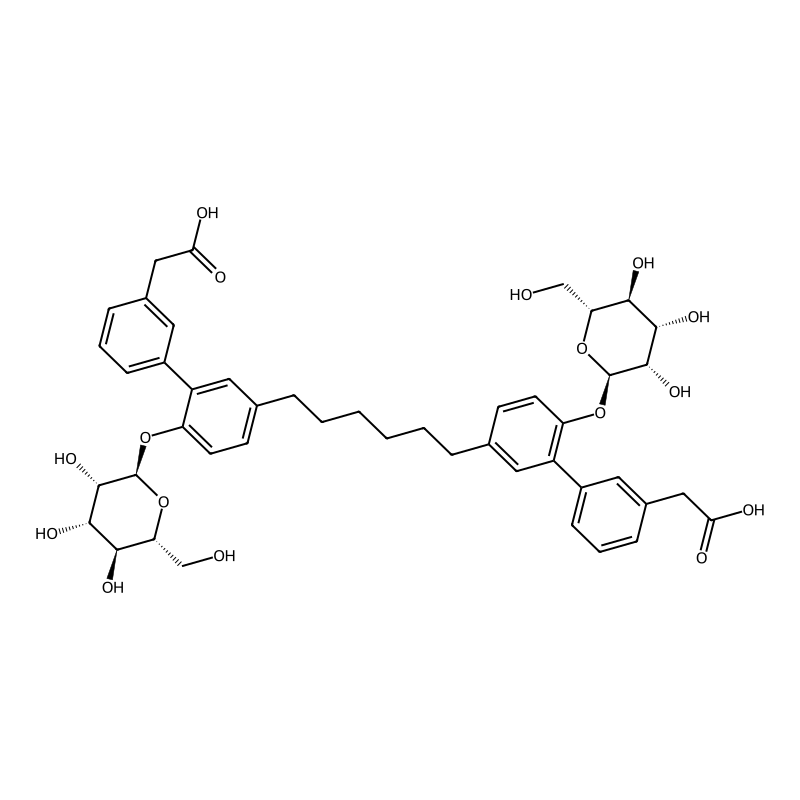

Bimosiamose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

what are the pharmacokinetics of inhaled Bimosiamose

Pharmacokinetics of Inhaled Bimosiamose

The quantitative PK data for inhaled this compound from two Phase I trials are summarized in the table below.

| Trial Design | Dosing Regimen | Key Pharmacokinetic Findings |

|---|

| Single-dose escalation study [1] [2] | Single inhalation of 2 mg to 140 mg | C~max~: 64 ng/mL (after a 105 mg single dose). Detection: Plasma concentrations were quantifiable only at single doses ≥ 105 mg. | | Multiple-dose study [1] [2] | 8 mg to 70 mg, twice daily for 7 days | C~max~: 64 ng/mL (at the 50 mg twice daily dose). AUC: Median AUC of 5746 h·ng/mL for the 70 mg twice daily dose over the treatment period. Detection: Plasma concentrations were quantifiable only at doses ≥ 50 mg twice daily. |

The central finding from these studies is that this compound has low systemic bioavailability when administered via inhalation [1] [2]. The drug was detected in plasma only at relatively high dose levels.

Detailed Experimental Protocols

The PK data above were generated under the following standardized clinical trial conditions.

- Study Populations: The trials were conducted in healthy male subjects. The single-dose study enrolled 48 subjects, and the multiple-dose study enrolled 32 subjects [1] [2].

- Administration Method: The drug was administered as an aqueous solution via a PARI LC Star nebulizer. A volume of 4 mL was inhaled over a period of 15 minutes [1].

- Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method. The lower limit of quantification (LOQ) for this assay was 30 ng/mL [1].

Context and Clinical Relevance

- Mechanism of Action: this compound is a synthetic, small-molecule pan-selectin antagonist [1] [3]. It works by blocking the selectin-mediated initial "tethering and rolling" of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [1].

- Therapeutic Rationale: The low systemic exposure is likely a favorable characteristic for an inhalationally administered drug intended to act locally in the lungs to treat inflammatory airway diseases like asthma [4] and COPD [5]. This approach aims to maximize therapeutic effects at the site of action while minimizing systemic side effects.

- Comparative Route of Administration: For context, the pharmacokinetics of this compound have also been studied after intravenous and subcutaneous administration, which result in significantly higher systemic exposure (e.g., C~max~ in the µg/mL range) [6] [7].

Research Workflow

The diagram below outlines the design of the clinical studies from which the PK data were derived.

> Workflow of the first-in-human Phase I trials that established the foundational pharmacokinetic and safety profile of inhaled this compound.

References

- 1. Tolerability and pharmacokinetics of inhaled this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Tolerability and pharmacokinetics of inhaled this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Polymeric particle-based therapies for acute inflammatory ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhaled small-molecule pan-selectin ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 2 study of inhaled this compound produces positive ... [oindpnews.com]

- 6. Physiochemical properties, safety and pharmacokinetics of ... [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of subcutaneously injected ... [pubmed.ncbi.nlm.nih.gov]

Clinical Safety & Pharmacokinetics of Bimosiamose in Healthy Volunteers

| Trial Design | Dosing Regimen | Key Safety Findings | Key PK Findings |

|---|

| Single & Multiple Dose, Inhaled [1] [2] | Single: 2-140 mg Multiple: 8-70 mg twice daily for 7 days | Well tolerated up to 70 mg; adverse events (AEs) were mild and more frequent at the highest single dose (140 mg); no severe AEs or deaths [1] [2]. | Systemic exposure was low; plasma levels were only detectable at doses ≥50 mg twice daily and 105 mg single dose; C~max~: 64 ng/mL [1] [2]. | | Single & Multiple Dose, Subcutaneous [3] | 100, 200, or 300 mg once daily | Well tolerated at all doses tested [3]. | C~max~: 2.17 ± 0.70 µg/mL (300 mg dose) AUC~(0-∞)~: 11.1 ± 2.9 h·µg/mL t~1/2~: 3.7 ± 0.6 h ~15% of dose excreted unchanged in urine [3]. | | Single Dose, Intravenous [4] | 30 mg/kg IV infusion (15-min) | Safe and well tolerated in a human endotoxemia model [4]. | Information not specified in the provided results. |

Detailed Experimental Protocols

The following details the methodologies from the key studies cited above.

Inhaled Administration (Phase I Trials) [1] [2]

- Design: Two randomized, double-blind, placebo-controlled studies (single-dose escalating and multiple-dose).

- Participants: Healthy male volunteers (aged 21-54). Single-dose study (n=48), multiple-dose study (n=32).

- Intervention: this compound disodium or placebo administered via a nebulizer (Pari LC Star) over 15 minutes.

- Safety Monitoring: Adverse events, vital signs, ECG, clinical laboratory parameters, FEV1 (lung function), and nasopharyngeal examinations.

- Pharmacokinetics: Blood samples were collected at predefined times post-dose. Plasma concentrations of this compound were determined using a validated LC-ESI-MS/MS method with a lower limit of quantification (LOQ) of 30 ng/mL [1].

Subcutaneous Administration [3]

- Design: Randomized, double-blind, placebo-controlled, dose-escalation trial.

- Participants: Healthy male volunteers.

- Intervention: Single and multiple subcutaneous injections of 100, 200, or 300 mg this compound disodium into the abdomen.

- Pharmacokinetics: Plasma and urine concentrations of this compound were measured to determine PK parameters [3].

Mechanism of Action and Experimental Workflow

This compound is a synthetic, low-molecular-weight pan-selectin antagonist [5]. It inhibits E-, P-, and L-selectins, which are cell adhesion molecules that mediate the initial "tethering and rolling" of leukocytes (white blood cells) on the vascular endothelium. This is the primary step in the migration of inflammatory cells from the bloodstream into tissues. By blocking this interaction, this compound aims to modulate the inflammatory process in diseases like asthma and COPD [1] [5].

The diagram below illustrates the logical flow and key assessments from a typical Phase I clinical trial protocol investigating this compound in healthy volunteers.

Figure 1: Workflow of a typical Phase I clinical trial assessing the safety and pharmacokinetics of this compound in healthy volunteers.

Interpretation and Research Context

- Low Inhalation Bioavailability: The low systemic absorption after inhalation is a positive safety feature for a drug acting locally in the lungs, as it potentially minimizes systemic side effects [1] [2].

- Proof-of-Concept Efficacy: While safe in healthy volunteers, this compound has also shown biological activity in patient models. In mild asthmatics, inhaled this compound significantly attenuated the late asthmatic response by 50.2% following an allergen challenge [6]. In another model, it reduced biomarkers of ozone-induced airway inflammation in healthy subjects [7].

References

- 1. Tolerability and pharmacokinetics of inhaled this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Tolerability and pharmacokinetics of inhaled this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of subcutaneously injected this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Selectins mediate the adhesion of leukocytes to activated endothelial... [journals.lww.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound, an inhaled small-molecule pan-selectin ... [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of the pan-selectin antagonist this compound on ... [pubmed.ncbi.nlm.nih.gov]

Bimosiamose synthetic selectin antagonist design

Molecular Profile & Mechanism of Action

Bimosiamose (TBC-1269) is a synthetic, small-molecule, non-oligosaccharide pan-selectin antagonist [1] [2]. Its core mechanism is to inhibit the initial tethering and rolling of leukocytes on the activated vascular endothelium, which is the first critical step in the leukocyte extravasation cascade that leads to chronic inflammation [1] [3].

The table below summarizes its quantitative inhibition profile against the three selectin family members:

| Selectin Type | IC₅₀ (μM) | Primary Role in Inflammation |

|---|---|---|

| E-selectin | 88 | Expressed on activated endothelium; mediates leukocyte adhesion [2]. |

| P-selectin | 20 | Expressed on activated platelets and endothelium; supports rapid leukocyte rolling [2]. |

| L-selectin | 86 | Constitutively expressed on most leukocytes; crucial for homing to lymphoid and inflamed tissues [2]. |

This pan-selectin antagonism makes it a promising therapeutic agent for modulating multiple inflammatory pathways simultaneously. The compound operates without any reported cytotoxic effects on neutrophils [2].

Experimental Protocols & Key Findings

The efficacy of this compound has been evaluated in various in vitro, in vivo, and clinical models. The diagram below outlines a generalized experimental workflow for its assessment in allergic asthma models.

Workflow for evaluating this compound in allergic asthma models.

Table of Key Experimental Findings

The following table summarizes the design and outcomes of pivotal studies investigating this compound.

| Study Model | Protocol / Dosing | Key Findings & Outcome Measures |

|---|

| Allergen Challenge in Mild Asthmatics (Human RCT) [4] | Design: Randomized, double-blind, placebo-controlled cross-over trial. Regimen: Inhaled this compound (70 mg, twice daily for 3 days, then once on challenge day). Challenge: Allergen inhalation on day 4. | Primary Endpoint: Significantly attenuated the maximum late asthmatic reaction (LAR) by 50.2% (placebo: -13.10%, this compound: -6.52%; p=0.045). Secondary Endpoints: No significant effect on Early Asthmatic Response (EAR), post-allergen airway hyperresponsiveness, or exhaled nitric oxide. | | Hepatic Ischemia/Reperfusion Injury (Rat Model) [2] | Design: In vivo animal model. Regimen: Single intravenous dose (25 mg/kg) 15 min before reperfusion. | Outcome: Marked increase in survival (70% vs control). Reduced liver enzyme levels and neutrophil migration (reduced by 81%). Improved histologic damage scores. | | Psoriasis (SCID Mouse Xenograft Model & Human Pilot Study) [3] | Design: Preclinical xenograft and an open-label human pilot study. Regimen: (Human) 6 intravenous infusions over 2 weeks. | Outcome: Reduced disease severity and development of psoriatic plaques in mice. In humans, significant clinical improvement (P=0.02) via Psoriasis Area and Severity Index (PASI). Reduced epidermal thickness and lymphocyte infiltration. | | *In Vitro* Lymphocyte Adhesion [3] | Design: Flow chamber assay under physiological flow conditions. | Outcome: Inhibited E-selectin and P-selectin dependent adhesion of lymphocytes. |

Signaling Pathways and Drug Target

The therapeutic action of this compound is situated at the very inception of the inflammatory response. The diagram below illustrates the leukocyte recruitment cascade and its inhibition by this compound.

This compound inhibits the initial leukocyte rolling phase by blocking selectins. By blocking this initial step, this compound prevents the downstream cascade of leukocyte activation, firm adhesion, and migration into the tissue, thereby modulating the chronic inflammation characteristic of diseases like asthma and psoriasis [1] [3].

Current Development Status and Context

- Therapeutic Promise: The collected data validates the proof-of-concept that pan-selectin antagonism is a viable strategy for treating chronic inflammatory diseases [4] [3]. The ability to attenuate the Late Asthmatic Response in humans highlights its potential in asthma management, particularly in a phenotype where this pathway is prominent [1] [4].

- Current Status: The most recent clinical data available from the search results is from 2006. There is no information on later-stage clinical trials (Phase III) or regulatory approval, indicating that its development may have been halted or suspended for unstated reasons.

- Modern Context: The Treatable Traits (TT) paradigm in precision medicine is highly relevant for a targeted therapy like this compound [5]. This approach involves identifying patients with specific, modifiable traits (e.g., neutrophilic inflammation, frequent exacerbations) that would most likely respond to a selectin antagonist.

References

- 1. Development of synthetic pan- selectin : a new treatment... antagonists [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (TBC-1269) | Selectin Antagonist [medchemexpress.com]

- 3. Pan- selectin improves psoriasis manifestation in mice... antagonism [link.springer.com]

- 4. This compound, an inhaled small-molecule pan-selectin ... [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Therapeutics in COPD: Mapping Innovation to ... [pmc.ncbi.nlm.nih.gov]

Bimosiamose phase I clinical trial results

Bimosiamose Clinical Trial Overview

The table below summarizes the known clinical development status of this compound based on the search results.

| Indication | Highest Phase | Key Findings & Status | Administration |

|---|---|---|---|

| Asthma | Phase 2 | Attenuated late asthmatic reaction by ~50%; no effect on early response [1] [2]. | Inhaled [1] |

| COPD | Phase 2 | Significantly reduced sputum IL-8; broad anti-inflammatory effects; safe and well-tolerated [3]. | Inhaled [3] |

| Plaque Psoriasis | Phase 2 | Purpose was to determine safety and efficacy; study completed [4]. | Topical Cream [4] |

| Atopic Dermatitis | Phase 2 | Status and results not specified in detail [5] [6]. | Topical Cream [6] |

| General | Phase 1 | Completed, but no detailed results are available. The drug was reported to be "well tolerated" in Phase I [6] [7]. | Intravenous, Subcutaneous, Inhaled [6] |

Mechanism of Action and Experimental Protocols

For your technical audience, here is a detailed look at the drug's mechanism and the design of its key clinical studies.

Drug Type & Mechanism: this compound is a synthetic, small-molecule, pan-selectin antagonist. It inhibits all three selectins (E, P, and L), which are vascular cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelium, the first step in leukocyte recruitment to inflammatory sites [1] [8] [6].

- In Vitro IC50 Values: E-selectin: 88 µM; P-selectin: 20 µM; L-selectin: 86 µM [8].

Key Clinical Trial Designs:

- Asthma (Phase II): A randomized, double-blind, placebo-controlled, cross-over trial in 12 mild asthmatic patients. The protocol involved treatment with inhaled this compound (70 mg bid) or placebo for 4 days, with an allergen challenge on the final day. The primary endpoint was the maximum fall in FEV1 during the late asthmatic reaction (3-8 hours post-challenge) [1] [2].

- COPD (Phase II): A multi-center, double-blind, placebo-controlled, randomized, cross-over study in 77 patients with moderate to severe COPD. Patients inhaled this compound or a placebo for 28 consecutive days twice daily on top of standard care. The primary endpoint was the reduction of Interleukin-8 (IL-8) in induced sputum at day 28 [3].

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its anti-inflammatory effect, based on its mechanism of action.

> this compound inhibits selectin-mediated leukocyte rolling, a key initial step in the inflammatory cascade.

References

- 1. This compound, an inhaled small-molecule pan-selectin ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhaled small-molecule pan-selectin ... [sciencedirect.com]

- 3. Revotar Biopharmaceuticals Meets Primary Endpoint in Phase II... [biospace.com]

- 4. Safety and Efficacy Study of this compound Cream to Treat Psoriasis [patlynk.com]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 8. This compound (TBC-1269) | Selectin Antagonist [medchemexpress.com]

Bimosiamose Inhalation Protocol for Airway Inflammation Studies

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Inhaled pan-selectin antagonist this compound attenuates ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhaled pan-selectin antagonist this compound attenuates ... [sciencedirect.com]

- 4. Efficacy of the pan-selectin antagonist this compound on... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an inhaled small-molecule pan-selectin ... [pubmed.ncbi.nlm.nih.gov]

Bimosiamose in the Ozone Challenge Model: Application Notes and Experimental Protocols

Introduction to Bimosiamose and the Ozone Challenge Model

This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that inhibits all three selectin family members (E-, P-, and L-selectin) involved in the initial tethering and rolling of leukocytes on vascular endothelium during inflammatory responses. By blocking this critical first step in leukocyte extravasation, this compound represents a promising anti-inflammatory therapeutic strategy for respiratory diseases characterized by neutrophilic inflammation, such as chronic obstructive pulmonary disease (COPD). The ozone challenge model in healthy volunteers serves as a well-established human experimental model for investigating drug effects on neutrophilic airway inflammation, reproducing key inflammatory features seen in COPD through a transient, reproducible influx of neutrophils and inflammatory mediators following controlled ozone exposure [1] [2].

The ozone challenge model has gained prominence in early-phase clinical drug development as a valuable tool for providing proof-of-concept data for novel anti-inflammatory compounds. This model offers several advantages: it produces a consistent inflammatory response dominated by neutrophils, allows for controlled evaluation of drug effects in human subjects, and enables measurement of multiple inflammatory endpoints through non-invasive methods such as induced sputum. The pathophysiological response to ozone inhalation involves oxidative stress that directly modifies cell surface proteins and lipids in the respiratory tract, leading to epithelial damage, activation of innate immune signaling pathways, and production of pro-inflammatory cytokines and chemokines that recruit neutrophils to the airways [3].

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Mechanism of Action | Pan-selectin antagonist (inhibits E-, P-, and L-selectin) |

| Chemical Structure | 1,6-Bis[3-(3-carboxymethylphenyl)-4-(2-α-d-mannopyranosyloxy)-phenyl]hexane |

| Primary Effect | Blocks leukocyte tethering and rolling on vascular endothelium |

| Administration Route | Inhalation via breath-actuated nebulizer |

| Development Status | Investigational |

Clinical Protocol for Assessing this compound in the Ozone Challenge Model

Study Design and Ozone Challenge Methodology

The evaluation of this compound efficacy in the ozone challenge model follows a randomized, double-blind, placebo-controlled, cross-over clinical trial design that minimizes inter-subject variability and allows for within-subject comparisons. The typical study duration spans approximately 2-3 weeks per participant, including screening, treatment periods, and washout phases. In the seminal study by Holz et al. (2011), the protocol consisted of a 4-day treatment period with this compound (10 mg twice daily) or matching placebo, followed by ozone challenge on day 4 [1]. The washout period between treatment arms should be sufficient to allow resolution of ozone-induced inflammation and elimination of the study drug, typically at least 2 weeks.

The ozone challenge procedure requires specialized equipment and standardized conditions to ensure reproducible inflammatory responses:

Ozone Generation and Exposure: Ozone is generated from medical-grade oxygen and administered at a concentration of 250 parts per billion (ppb) in a controlled exposure chamber under conditions of intermittent exercise to ensure adequate ventilation distribution [1] [2].

Exposure Duration: Subjects undergo 3 hours of continuous ozone exposure with alternating 15-minute periods of rest and moderate exercise on a cycle ergometer or treadmill. The exercise intensity is calibrated to achieve a minute ventilation of approximately 20-25 L/min to ensure adequate ozone delivery to the lower respiratory tract [2].

Environmental Controls: Temperature and humidity in the exposure chamber should be maintained at comfortable levels (typically 20-22°C and 40-50% relative humidity) to minimize additional respiratory stress.

Participant Selection Criteria

Appropriate subject selection is critical for obtaining interpretable results in the ozone challenge model. The following inclusion and exclusion criteria are recommended:

Table 2: Participant Selection Criteria

| Category | Inclusion Criteria | Exclusion Criteria |

|---|---|---|

| Health Status | Healthy volunteers; No respiratory disease | History of asthma or chronic respiratory disease |

| Age Range | 18-50 years | Outside specified age range |

| Smoking Status | Non-smokers or ex-smokers (>12 months abstinence) | Current smokers or recent ex-smokers |

| Lung Function | FEV₁ ≥80% predicted; FEV₁/FVC ≥70% | Airflow limitation on spirometry |

| Ozone Response | >10% increase in sputum neutrophils post-ozone at screening | Non-response to ozone challenge |

| Medications | Only short-acting beta-agonists prn | Regular anti-inflammatory medications |

Additional exclusion criteria include: recent respiratory tract infection (within 30 days), significant occupational exposure to respiratory irritants, pregnancy or lactation, and participation in another clinical trial within the previous 3 months. All participants should provide written informed consent, and the study must receive approval from an institutional ethics committee and competent regulatory authorities before initiation [2].

Drug Administration and Dosing

This compound is administered via inhalation using a breath-actuated nebulizer system such as the AKITA² APIXNEB device, which ensures consistent and reproducible drug delivery to the lower respiratory tract. The recommended dosage based on published clinical trials is 10 mg twice daily for 4 days, with the final dose administered approximately 1 hour before ozone challenge on day 4 [1]. This dosing regimen aims to achieve adequate drug concentrations in the airway tissues during the critical period of ozone-induced inflammatory response.

Prior to each this compound administration, subjects should receive two puffs of salbutamol (100 μg per puff) via metered-dose inhaler to mitigate potential bronchoconstriction and ensure optimal drug deposition. Subjects must be trained in proper nebulizer technique, including slow and deep inhalation breaths with brief breath-holds at maximal inspiration to enhance peripheral drug distribution. Device operation and compliance should be monitored throughout the treatment period.

Experimental Workflow and Mechanistic Insights

Study Workflow Visualization

Mechanism of Action Diagram

Endpoint Assessment and Data Analysis

Primary and Secondary Endpoints

The efficacy of this compound in the ozone challenge model is evaluated through a comprehensive panel of inflammatory endpoints and lung function measurements:

Primary Endpoint: The percentage and absolute count of sputum neutrophils collected 3 hours after ozone challenge completion represents the primary efficacy endpoint. This compound demonstrated a 40% reduction in sputum neutrophils compared to placebo, approaching statistical significance (p=0.068) in the seminal clinical trial [1].

Secondary Endpoints:

- Inflammatory Mediators: Measurement of cytokines (IL-8, IL-6, IL-1β), matrix metalloproteinases (MMP-9), and other inflammatory markers in sputum supernatant. This compound significantly reduced IL-8 by 35% (p=0.004) and MMP-9 by 46% (p=0.022) [1].

- Lung Function Parameters: Serial measurements of FEV₁ at baseline, immediately post-exposure, and at 3, 6, and 24 hours after ozone challenge to assess the impact on ozone-induced lung function decrements.

- Airway Hyperresponsiveness: Methacholine challenge testing (PC₂₀) performed 24 hours post-ozone to evaluate effects on airway reactivity.

- Systemic Inflammation: Peripheral blood collection for complete blood count with differential and inflammatory markers in plasma or serum.

Sputum Processing and Analysis Protocol

Induced sputum collection and processing follows standardized methodology to ensure reproducible results:

Sputum Induction: Sputum is induced using an ultrasonic nebulizer with hypertonic saline (typically 3-5% NaCl) administered in sequential 5-minute intervals up to 20 minutes total. Safety monitoring during induction includes regular spirometry checks, with the procedure terminated if FEV₁ falls by >20% from baseline.

Sample Processing: The entire sputum sample is processed within 2 hours of collection. The viscid portions are selected and separated from saliva, then weighed and diluted with dithiothreitol (DTT) solution (typically 0.1%) to dissolve mucus. The sample is subsequently diluted with phosphate-buffered saline and centrifuged to separate cellular components from supernatant.

Cell Counting and Differentiation: The cell pellet is resuspended and total cell count determined using a hemocytometer. Cytospin preparations are stained with May-Grünwald-Giemsa or similar stain, and a differential cell count is performed by counting at least 400 non-squamous cells.

Supernatant Analysis: The sputum supernatant is aliquoted and stored at -80°C for subsequent batch analysis of inflammatory mediators using enzyme-linked immunosorbent assays (ELISA) or multiplex immunoassay platforms.

Statistical Considerations and Data Interpretation

Appropriate statistical analysis is essential for interpreting results from the ozone challenge model:

Sample Size Calculation: Based on the observed effect size in previous studies, a sample size of 18-24 participants provides adequate power (80-90%) to detect clinically relevant differences in sputum neutrophils with a significance level of α=0.05.

Analysis Methods: Primary analysis typically employs a linear mixed-effects model to account for the cross-over design, with treatment, period, and sequence as fixed effects and subject as a random effect. Secondary endpoints may require appropriate transformations (log-transformation for non-normally distributed data) or non-parametric tests.

Data Interpretation: A significant reduction in sputum neutrophils and/or inflammatory mediators suggests target engagement and biological activity of this compound. The translational relevance of these findings for COPD development should be interpreted in context of the model's limitations, particularly the acute nature of ozone-induced inflammation compared to chronic inflammation in COPD.

Applications in Drug Development and Conclusions

Utility in Early-Phase Clinical Development

The ozone challenge model with this compound represents a valuable proof-of-concept platform for evaluating selectin-targeted therapies in early-phase drug development. This human experimental model offers several advantages for pharmaceutical development:

Go/No-Go Decisions: The model provides early efficacy signals in humans, informing critical decisions about further investment in clinical development programs. The significant reduction in inflammatory mediators observed with this compound despite the modest effect on neutrophil count highlights the importance of measuring multiple inflammatory endpoints [1].

Dose Selection: While the published literature specifically tested 10 mg twice daily, the model can be adapted for dose-ranging studies to establish optimal dosing for subsequent clinical trials in patient populations.

Biomarker Validation: The model allows for validation of potential biomarkers (e.g., sputum IL-8, MMP-9) for use in later-stage clinical trials where sputum collection may be more challenging.

The predictive value of the ozone challenge model for clinical efficacy in COPD remains an area of active investigation. However, the shared features of neutrophilic inflammation between the ozone response and COPD pathophysiology support its relevance as a mechanistic model for drugs targeting neutrophil recruitment.

Safety and Regulatory Considerations

This compound has demonstrated a favorable safety profile in clinical trials, with no significant adverse events reported in the ozone challenge studies. All treatments were well tolerated, supporting the continued investigation of inhaled this compound as a potential therapeutic agent [1]. Nevertheless, standard safety monitoring should be implemented:

- Adverse Event Collection: Systematic collection of all adverse events using standardized questionnaires and spontaneous reporting throughout the study period.

- Laboratory Safety Parameters: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters at screening and follow-up visits.

- Lung Function Safety: Close monitoring of spirometry during and after ozone exposure and sputum induction to identify significant bronchoconstriction.

From a regulatory perspective, studies using the ozone challenge model typically require approval from national competent authorities (e.g., Bundesinstitut für Arzneimittel und Medizinprodukte in Germany) in addition to local ethics committee review. The ozone exposure facility must hold appropriate manufacturing licenses for ozone generation, as regulatory requirements have evolved to classify ozone as a manufactured product for human administration [2].

Conclusion and Future Directions

The application of the ozone challenge model to evaluate this compound has provided valuable insights into the potential of selectin antagonism as a therapeutic strategy for neutrophilic respiratory diseases. The significant attenuation of key inflammatory mediators (IL-8, MMP-9) supports the further development of this compound for conditions where neutrophil recruitment drives pathology. Future studies should explore optimal dosing strategies, potential combination therapies with other anti-inflammatory agents, and application in patient populations with established neutrophilic inflammation.

The ozone challenge model continues to evolve as an important tool in respiratory drug development, bridging preclinical findings and clinical trials in patient populations. As our understanding of the molecular mechanisms underlying ozone-induced inflammation expands, so too does the utility of this model for validating novel therapeutic targets and accelerating the development of effective treatments for inflammatory respiratory diseases.

References

Application Notes: Inhaled Bimosiamose via PARI LC Star Nebulizer

1. Compound and Mechanism of Action Bimosiamose (TBC1269) is a synthetic, small-molecule pan-selectin antagonist [1] [2]. It inhibits E-, P-, and L-selectins, blocking the initial tethering and rolling of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [3] [2]. This mechanism targets the underlying inflammation in conditions like asthma and COPD.

2. Delivery System and Rationale The PARI LC Star nebulizer was selected for clinical trials due to its ability to generate a small particle size, optimizing deposition in the lower airways [3] [4]. Its breath-enhanced technology minimizes medication waste during exhalation, improving delivery efficiency [4] [5].

3. Clinical Efficacy Summary Clinical trials demonstrated that nebulized this compound has a favorable safety profile and provides anti-inflammatory effects.

- Asthma: A study in mild asthmatics showed that inhalation of 70 mg twice daily significantly attenuated the allergen-induced late asthmatic reaction (LAR) by 50.2% compared to placebo [1] [2].

- COPD: A 28-day study in COPD patients using 10 mg twice daily showed a significant reduction in sputum interleukin-8 (IL-8) concentration and macrophage count compared to placebo, indicating attenuation of airway inflammation [6].

4. Safety and Tolerability Inhalation of this compound was well-tolerated in healthy subjects and patients. Phase I trials concluded that single and multiple inhalations of up to 70 mg twice daily were safe, with no severe adverse events reported. The systemic bioavailability after inhalation is low [3].

Detailed Experimental Protocols from Clinical Trials

The following tables summarize the key parameters from published studies.

Table 1: Protocol for Single-Dose (Trial Ia) and Multiple-Dose (Trial Ib) Studies in Healthy Subjects [3]

| Parameter | Details |

|---|---|

| Study Design | Two randomized, double-blind, placebo-controlled Phase I trials. |

| Participants | Healthy males (Single-dose: n=48; Multiple-dose: n=32). |

| Dosing | Single-dose: 2, 4, 8, 16, 35, 70, 105, 140 mg. Multiple-dose: 8, 35, 50, 70 mg twice daily for 7 days. | | Nebulizer | PARI LC Star [3]. | | Formulation | this compound disodium aqueous solution (100 mg/ml), diluted with 0.9% sodium chloride to a volume of 4 ml [3]. | | Administration | 4 ml of solution nebulized over a 15-minute period [3]. | | Primary Assessments | Adverse events, vital signs, ECG, clinical laboratory parameters, FEV1, nasopharyngeal examination [3]. |

Table 2: Protocol for Allergen-Challenge Study in Mild Asthmatics [1] [2]

| Parameter | Details |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled, cross-over trial. |

| Participants | 12 male subjects with mild, allergic asthma. |

| Treatment Regimen | 70 mg this compound or placebo, twice daily on Days 1-3, and a single 70 mg dose on the morning of Day 4. |

| Nebulizer | Not explicitly stated for this study, but the PARI LC Star was used in concurrent trials. |

| Allergen Challenge | Performed on Day 4 after the last drug inhalation. |

| Primary Endpoint | Maximum fall in FEV1 between 3 and 8 hours after allergen challenge (Late Asthmatic Response). |

Table 3: Protocol for 28-Day Study in COPD Patients [6]

| Parameter | Details |

|---|---|

| Study Design | Cross-over, double-blind, randomized, placebo-controlled, multi-center trial. |

| Participants | 77 COPD patients (mean FEV1 57% predicted). |

| Treatment Regimen | 10 mg this compound or placebo, twice daily for 28 days, on top of standard therapy. |

| Nebulizer System | Breath-actuated Akita2 Apixneb nebulizer system. |

| Primary Assessments | Inflammatory parameters in induced sputum (cell counts, IL-8, MMP-9, MPO) and lung function at Day 28. |

Practical Implementation Workflow

The diagram below illustrates the general workflow for administering inhaled this compound based on the cited clinical protocols.

Critical Considerations for Protocol Development

- Device Specificity: The aerosol characteristics and performance are tied to the nebulizer. The PARI LC Star produces a Mass Median Diameter (MMD) of 3.1 µm with a high respirable fraction of 78%, which is crucial for reaching the lower airways [4]. Substituting the nebulizer would require re-validation of the delivery characteristics.

- Dosing Clarity: The available literature shows variations in the effective dose (e.g., 70 mg for asthma vs. 10 mg for COPD), which may be linked to the use of different nebulizer systems with varying efficiencies [6] [7]. The specific combination of dose, formulation, and device is a critical factor.

- Stability and Compatibility: The published protocols do not provide detailed data on the chemical stability of the this compound solution under nebulization conditions or its physical compatibility with the nebulizer components over time. These parameters would be essential for a robust application protocol.

Conclusion

Historical clinical trials demonstrate that this compound can be effectively and safely administered as an inhalation solution using the PARI LC Star nebulizer. The provided tables and workflow offer a foundational template based on these studies. However, developing a current and comprehensive application protocol would require up-to-date data on drug formulation stability and device-specific performance validation.

References

- 1. This compound, an inhaled small-molecule pan-selectin ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhaled small-molecule pan-selectin ... [sciencedirect.com]

- 3. Tolerability and pharmacokinetics of inhaled this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. LC STAR® Reusable Nebulizer - PARI [pari.com]

- 5. Nebulizer Choice for Inhaled Colistin Treatment in Cystic ... [sciencedirect.com]

- 6. Inhaled pan-selectin antagonist this compound attenuates ... [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 2 study of inhaled this compound produces positive ... [oindpnews.com]

Comprehensive Application Note: Bimosiamose in Sputum Neutrophil Analysis for Respiratory Disease Research

Introduction to Bimosiamose and Its Mechanism of Action

This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that represents a promising therapeutic approach for modulating neutrophilic inflammation in respiratory diseases. As a selectin inhibitor, this compound simultaneously targets all three members of the selectin family of vascular cell adhesion molecules (E-selectin, P-selectin, and L-selectin), which mediate the initial tethering and rolling of leukocytes on the activated vascular endothelium—the crucial first step in leukocyte extravasation into inflamed tissues [1]. This mechanism is particularly relevant in respiratory conditions characterized by neutrophil-dominated inflammation, such as chronic obstructive pulmonary disease (COPD) and severe asthma, where excessive neutrophil recruitment contributes to disease pathology through the release of proteases and reactive oxygen species.

The therapeutic rationale for this compound in respiratory medicine stems from its ability to disrupt the inflammatory cascade at its inception. By inhibiting selectin-mediated leukocyte rolling, this compound effectively reduces the subsequent firm adhesion and transmigration of neutrophils into the airways [1]. Preclinical studies have demonstrated that this compound inhibits E- and P-selectin dependent lymphocyte adhesion under flow conditions, establishing its proof of mechanism for interfering with leukocyte-endothelial interactions [2]. The anti-inflammatory effects of this pan-selectin antagonism have been investigated in multiple clinical settings, including allergic asthma, COPD, and ozone-induced airway inflammation, with administration via inhalation to maximize local airway exposure while minimizing systemic effects.

Clinical Evidence and Experimental Applications

Key Clinical Findings with this compound

Table 1: Clinical Evidence for this compound in Respiratory Diseases

| Condition Studied | Study Design | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| Allergic Asthma | Randomized, double-blind, placebo-controlled cross-over trial in 12 mild asthmatics | 70 mg bid for 3 days + 70 mg on day 4 | Attenuated late asthmatic reactions by 50.2% (p=0.045); no effect on early asthmatic response, AHR, or exhaled NO | [3] |

| COPD | Phase 2 studies (completed) | Inhaled formulation (exact dose not specified) | Investigated for effects on neutrophilic inflammation in COPD patients | [1] |

| Ozone-Induced Airway Inflammation | Randomized, double-blind, placebo-controlled cross-over trial in 18 healthy volunteers | 10 mg bid for 4 days | 40% reduction in sputum neutrophils (p=0.068); 35% reduction in IL-8 (p=0.004); 46% reduction in MMP-9 (p=0.022) | [4] |

| Psoriasis | Clinical trial in psoriatic patients | Topical microemulsion cream | Significant improvement in PASI scores (p=0.02); reduced epidermal thickness and lymphocyte infiltration | [2] [1] |

Quantitative Summary of this compound Effects on Inflammatory Biomarkers

Table 2: Effects of this compound on Airway Inflammatory Biomarkers

| Biomarker | Study Model | Change with this compound | Statistical Significance | Biological Significance |

|---|---|---|---|---|

| Sputum Neutrophils | Ozone challenge in healthy volunteers | 40% reduction | p = 0.068 (trend) | Reduces primary cellular mediator of neutrophilic inflammation |

| Sputum IL-8 | Ozone challenge in healthy volunteers | 35% reduction | p = 0.004 | Decreases key neutrophil chemoattractant cytokine |

| Sputum MMP-9 | Ozone challenge in healthy volunteers | 46% reduction | p = 0.022 | Reduces protease involved in tissue remodeling |

| Late Asthmatic Response | Allergen challenge in mild asthmatics | 50.2% attenuation | p = 0.045 | Improves clinical airway response to allergen |

The clinical evidence demonstrates that this compound exerts its most consistent effects on soluble inflammatory mediators such as IL-8 and MMP-9, with more variable impacts on cellular infiltration. This pattern suggests that this compound may be particularly effective at modulating the soluble inflammatory microenvironment in the airways, even in contexts where neutrophil numbers are not dramatically altered. The differential effects on early versus late asthmatic responses further indicate that selectin-mediated adhesion is more critical for the later, inflammation-dominated phase of allergic reactions rather than the immediate bronchoconstrictive response [3].

Detailed Sputum Neutrophil Analysis Protocols

Sputum Collection and Processing Methodology

Sputum induction and processing represents a critical component of neutrophilic airway inflammation assessment in this compound studies. The following protocol, adapted from standardized methodologies used in clinical trials of this compound, ensures consistent and reproducible sample processing [5] [6]:

Sputum Induction:

- Administer 200 µg of the β-2-receptor-agonist salbutamol prior to induction to prevent bronchoconstriction.

- Inhale a hypertonic (6%) saline solution for 15 minutes using a nebulizer.

- Collect expectorated sputum in a sterile Petri dish.

- Separate mucus clumps from saliva using a pipette tip, transferring only the viscid mucus portions for analysis.

Sputum Processing:

- Weigh the mucus sample (typical yield: 0.1-5g, average 0.8g).

- Add 4 parts (v/w) of 10% Sputolysin (dithiothreitol in phosphate buffer) to sputum (e.g., 4 mL for each gram of sputum).

- Incubate the mixture at room temperature on a rocking shaker for 15 minutes in a fume hood.

- Quench the reaction by adding an equal volume of cold PBS.

- Filter the mixture sequentially through 100 µm and 40 µm nylon cell strainers.

- Centrifuge the filtered solution at 300 × g for 10 minutes at 4°C.

- Carefully transfer the supernatant fraction to a fresh tube for soluble biomarker analysis.

- Gently resuspend the cell pellet in 500 µL of cold PBS for immediate cellular analysis.

Note: Entire processing should ideally be completed within 120 minutes of expectoration, with samples maintained on ice throughout the procedure when not being actively processed [6].

Neutrophil Serine Protease Activity Measurement

Neutrophil serine proteases (NSPs), including neutrophil elastase (NE) and cathepsin G (CG), play crucial roles in the pathogenesis of neutrophilic inflammatory diseases and serve as key biomarkers for assessing this compound activity [7] [6]. The following protocol details the measurement of these enzymes using FRET-based probes:

Diagram 1: Experimental workflow for neutrophil serine protease activity measurement in sputum samples using FRET-based probes

FRET-Based Protease Activity Quantification Protocol [6]:

Soluble NSP Activity Measurement (Plate Reader Assay):

- Prepare standard curves using purified NE (33.9 - 0.271 nM) and CG (42.6 - 0.333 nM) in activation buffer (10 mM Tris-HCl, 500 mM NaCl, pH 7.5).

- Dilute sputum supernatants in activation buffer (typically 1:10 to 1:100 dilution).

- Add NEmo-1 (for NE) or sSAM (for CG) FRET probes to samples and standards.

- Monitor fluorescence emission in real-time using a plate reader with appropriate filters (donor excitation: 485 nm, emission: 520 nm; acceptor excitation: 540 nm, emission: 590 nm).

- Calculate enzyme activity from the standard curve based on the initial rate of increase in donor/acceptor fluorescence ratio.

Membrane-Bound NSP Activity Measurement (Flow Cytometry):

- Incubate sputum cells with NEmo-2 or mSAM probes (2 µM final concentration) for 30 minutes at 37°C.

- Wash cells with cold PBS to remove unbound probe.

- Resuspend in cold PBS and analyze immediately by flow cytometry.

- Use FITC (donor) and PE (acceptor) channels to detect FRET signal.

- Calculate the ratio of donor to acceptor fluorescence on a single-cell basis to determine membrane-bound protease activity.

Additional Analytical Parameters for Comprehensive Sputum Analysis

Beyond neutrophil and protease quantification, a comprehensive analysis of this compound effects should include assessment of additional inflammatory parameters:

Cellular Composition Analysis:

- Prepare cytospin slides from resuspended sputum cells.

- Stain with Diff-Quick or similar rapid staining method.

- Differentiate and count at least 400 inflammatory cells (neutrophils, eosinophils, macrophages, lymphocytes, bronchial epithelial cells).

- Express results as percentage of total inflammatory cells and absolute counts per gram of sputum.

Inflammatory Mediator Quantification:

- Analyze sputum supernatants for IL-8, IL-6, MMP-9, and other relevant mediators using ELISA or multiplex immunoassays.

- Account for the effect of dithiothreitol (DTT) in Sputolysin on biomarker recovery by including appropriate controls.

Systemic Biomarker Assessment:

- Collect serum samples at baseline and post-treatment timepoints.

- Measure systemic inflammatory markers including IL-6, CRP, and CC-16 (Clara cell protein) to evaluate extrapulmonary effects [5].

Mechanistic Insights and Technical Considerations

This compound Mechanism in Neutrophil Migration

Diagram 2: Mechanism of this compound action in inhibiting neutrophil migration and effector functions

The primary molecular target of this compound is the selectin family of adhesion molecules, which are strategically positioned to regulate the earliest phases of neutrophil recruitment to inflammatory sites. This compound functions as a pan-selectin antagonist that competitively inhibits the binding of selectins to their carbohydrate ligands on neutrophils and other leukocytes [1]. This inhibition disrupts the initial tethering and rolling of neutrophils along the vascular endothelium, preventing their subsequent firm adhesion and transmigration into the airways. The central importance of this mechanism is underscored by the observation that this compound reduces not only neutrophil infiltration but also the levels of neutrophil-derived proteases including NE and MMP-9, which are key mediators of tissue damage in inflammatory airway diseases [4].

The spatial organization of protease activity in the airway microenvironment represents an important consideration for this compound studies. Neutrophil elastase and cathepsin G exist in multiple compartments: freely soluble in airway fluid, associated with neutrophil plasma membranes, and bound to neutrophil extracellular traps (NETs) [6]. Each pool has distinct pathological implications and differential accessibility to pharmacological inhibition. Membrane-bound protease activity is particularly significant as it may be less accessible to endogenous antiproteases and may represent an earlier indicator of neutrophilic inflammation than soluble protease activity [6]. This compartmentalization necessitates the use of specialized analytical approaches, including membrane-targeted FRET probes, to fully characterize the anti-inflammatory effects of this compound.

Conclusion and Research Applications

This compound represents a mechanistically distinct approach to modulating neutrophilic inflammation in respiratory diseases through its pan-selectin antagonism activity. The protocols outlined in this application note provide researchers with comprehensive methodologies for assessing the effects of this compound on sputum neutrophils and related inflammatory parameters. The consistent demonstration of this compound's ability to reduce key neutrophilic inflammatory mediators, particularly in challenge models, supports its potential therapeutic value in conditions dominated by neutrophil-driven pathology.

Future research directions should focus on identifying patient subsets most likely to respond to selectin antagonism, potentially those with specific neutrophilic endotypes of severe asthma or COPD. Additionally, combination therapies pairing this compound with other anti-inflammatory agents may provide synergistic benefits for controlling persistent airway inflammation. The standardized protocols presented here will facilitate consistent assessment of this compound activity across different research settings and patient populations, accelerating the development of this promising therapeutic approach.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Pan-selectin antagonism improves psoriasis manifestation ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhaled small-molecule pan-selectin ... [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of the pan-selectin antagonist this compound on... [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the inflammatory response to inhaled ... [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human... [app.jove.com]

- 7. Progress in the mechanism and targeted drug therapy for ... [nature.com]

Bimosiamose: Application Notes & Protocols for Inhalation

1. Drug Profile & Status Bimosiamose (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that inhibits E-, P-, and L-selectins to block the initial leukocyte rolling and tethering on the vascular endothelium [1] [2]. It was investigated as an inhaled agent for respiratory diseases characterized by neutrophilic and eosinophilic inflammation, such as asthma and COPD [3] [2]. As of the latest data, its clinical development is Discontinued after Phase 2 trials [3].

2. Clinical Evidence for Inhalation Regimen The following table summarizes key quantitative data from clinical trials on inhaled this compound.

| Trial Description | Dosing Regimen | Key Tolerability Findings | Key Efficacy & PK Findings |

|---|---|---|---|

| Phase I, Multiple-Dose (Healthy Males) [4] [5] | 8, 35, 50, 70 mg twice daily for 7 days | Well tolerated up to 70 mg bid. No severe AEs. Mild AEs more frequent at highest dose. | Systemic bioavailability was low. Plasma levels only detectable at doses ≥50 mg bid. |

| Phase II, Allergen Challenge (Mild Asthmatics) [1] [2] | 70 mg twice daily for 3 days, plus a single 70 mg dose on Day 4 | - | Significantly attenuated the maximum late asthmatic reaction (LAR) by 50.2% vs. placebo (p=0.045). |

3. Detailed Experimental Protocol: Multiple-Dose Inhalation This protocol is synthesized from the methods of published Phase I and II trials [4] [1] [5].

Drug Product & Formulation

Administration & Device

Validated Dosing Regimen

Safety & Tolerability Monitoring The following parameters should be recorded to address safety:

- Adverse Events: Monitor incidence and severity.

- Pulmonary Function: Perform spirometry (Forced Expiratory Volume in 1 second, FEV1) pre-dose and at multiple time points post-dose (e.g., 20, 45-60 min) [5].

- Local Tolerability: Conduct nasopharyngeal examinations pre-dose and post-dose [5].

- Systemic Safety: Monitor vital signs, 12-lead ECG, and standard clinical laboratory parameters (hematology, clinical chemistry) [4] [5].

Pharmacokinetic (PK) Sampling

- To characterize systemic exposure, collect blood samples pre-dose and at scheduled intervals post-dose (e.g., 0.25, 0.5, 1, 4, 8, 12 hours after the morning dose). Trough samples (pre-morning dose) can be collected to assess accumulation [5].

- Bioanalytical Method: Plasma concentrations of this compound can be determined using a validated LC-ESI-MS/MS method with a lower limit of quantification (LOQ) of 30 ng/mL [5].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and a generalized workflow for conducting an inhalation efficacy study, based on the described clinical trials.

Research Considerations

- Low Systemic Exposure: The inhaled route resulted in low systemic bioavailability, which is favorable for a drug targeting local lung inflammation and may reduce the risk of off-target effects [4] [5].

- Clinical Trial Design: The successful proof-of-concept trial in asthma utilized a human allergen challenge model, which is a valid model for studying anti-inflammatory effects of investigational compounds [1] [2].

- Target Population: The efficacy of this compound was demonstrated in patients with a prominent late asthmatic response (LAR). Research into selectin inhibition in COPD has been explored as part of a broader "Treatable Traits" approach, particularly for traits like neutrophilic inflammation [6].

I hope these detailed application notes and protocols provide a solid foundation for your research. The discontinuation of this compound highlights the challenges in this therapeutic area, but its development provides a valuable template for future work on selectin antagonists.

References

- 1. This compound, an inhaled small-molecule pan-selectin ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhaled small-molecule pan-selectin ... [sciencedirect.com]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. Tolerability and pharmacokinetics of inhaled disodium... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. Tolerability and pharmacokinetics of inhaled this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Therapeutics in COPD: Mapping Innovation to ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Bimosiamose in Ozone-Induced Airway Inflammation Models

Introduction & Scientific Background

Ozone-induced airway inflammation represents a well-established human challenge model for investigating neutrophilic airway inflammation and screening potential therapeutic agents. This experimental system reliably produces a transient, reproducible inflammatory response characterized by neutrophil infiltration and elevated inflammatory mediators, mirroring key features of chronic respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). The model's value lies in its ability to serve as an early proof-of-concept tool in clinical drug development, particularly for compounds targeting neutrophilic inflammation pathways. [1]

Bimosiamose (TBC1269) is a synthetic pan-selectin antagonist that inhibits E-selectin, P-selectin, and L-selectin mediated adhesion. Selectins represent a family of cell adhesion molecules critically involved in the activation and extravasation of leukocytes during inflammatory processes. By blocking these adhesion molecules, this compound interferes with the initial leukocyte rolling and migration from bloodstream into inflamed tissues, positioning it as a promising therapeutic candidate for various inflammatory conditions including asthma, COPD, psoriasis, and ischemia/reperfusion injury. The compound has been formulated for multiple administration routes, including inhaled delivery for respiratory conditions and topical application for dermatological diseases. [2]

The molecular pathogenesis of ozone-induced lung injury involves complex signaling pathways. Recent transcriptomic analyses of ozone-exposed mouse lung tissue have identified 311 differentially expressed genes predominantly implicated in circadian rhythm, IL-17 signaling pathway, and PPAR signaling. Additionally, metabolomic profiling has revealed 41 differentially regulated metabolites mainly associated with riboflavin metabolism, glutathione metabolism, and ABC transporter pathways. Integrated multi-omics analysis has highlighted three key components (Pla2g10, O-phosphoethanolamine, and phosphorylcholine) showing significant enrichment in glycerophospholipid metabolism, suggesting these pathways may serve as potential therapeutic targets for ozone-induced pulmonary inflammatory injury. [3]

Experimental Results & Data Analysis

Key Findings from Human Clinical Trials

The efficacy of this compound has been evaluated in a double-blind, placebo-controlled, randomized, cross-over clinical trial involving healthy volunteers. This study demonstrated that this compound inhalation significantly attenuated ozone-induced airway inflammation through multiple mechanisms. [4] [5]

Table 1: Effects of Inhaled this compound on Ozone-Induced Airway Inflammation in Healthy Volunteers

| Parameter | Placebo Group | This compound Group | Change (%) | p-value |

|---|---|---|---|---|

| Sputum Neutrophils | Baseline level | Reduced by 40% | -40% | 0.068 |

| IL-8 Concentration | Baseline level | Reduced by 35% | -35% | 0.004 |

| MMP-9 Concentration | Baseline level | Reduced by 46% | -46% | 0.022 |

| Safety Profile | - | Well tolerated | - | - |

The anti-inflammatory effects observed in these studies demonstrate this compound's ability to target specific components of the inflammatory cascade. The reduction in matrix metalloproteinase-9 (MMP-9) is particularly significant given its role in tissue remodeling and COPD progression. All this compound treatments were reported as safe and well tolerated across clinical trials, supporting its potential for further therapeutic development. [4] [5]

Ozone Model Characterization Data

The ozone challenge model produces consistent, measurable inflammatory responses ideal for evaluating candidate therapeutics. The model's reliability has been established through multiple validation studies.

Table 2: Inflammatory Response Profile in Ozone Challenge Model

| Inflammatory Marker | Post-Ozone Exposure Change | Biological Significance |

|---|---|---|

| Sputum Neutrophils | >10% absolute percentage increase [1] | Primary endpoint for neutrophilic inflammation |

| IL-8 | Significant increase [1] | Neutrophil chemoattractant |

| IL-1β | Significant increase [1] | Pro-inflammatory cytokine |

| IL-6 | Significant increase [1] | Pro-inflammatory cytokine |

| MMP-9 | Significant increase [1] | Tissue remodeling enzyme |

| TNF-α | Significant increase [1] | Pro-inflammatory cytokine |

| CD14+ Cells | Significant increase [1] | Monocyte/macrophage marker |

This inflammatory profile establishes the ozone challenge as a robust human model for screening anti-inflammatory compounds, particularly those targeting neutrophil-driven inflammation relevant to COPD pathogenesis. [1]

Detailed Protocols

Human Ozone Challenge Model with this compound Intervention

3.1.1 Study Design and Eligibility Criteria

- Study Design: Double-blind, placebo-controlled, randomized, cross-over clinical trial

- Washout Period: Minimum 2 weeks between treatment periods to allow inflammation resolution

- Sample Size: 18 healthy non-smoking subjects completed the study (50 screened, 30 screen failures) [4]

Inclusion Criteria:

- Healthy males, postmenopausal females, or sterile female nonsmokers

- Age range: 18-55 years

- Forced Expiratory Volume (FEV1) ≥ 80% of predicted value

- Baseline sputum neutrophil level ≤ 65% of non-squamous cells

- Ability to produce adequate sputum samples for analysis [4]

Exclusion Criteria:

- Current smoking or smoking history

- Inability to produce sufficient sputum

- Failure to demonstrate >10% increase in sputum neutrophils after baseline ozone challenge

- Respiratory tract infections within 30 days of study initiation

- History of asthma or other chronic respiratory conditions [4] [1]

3.1.2 Ozone Exposure Protocol

- Ozone Concentration: 250 ppb (parts per billion)

- Exposure Duration: 3 hours

- Exercise Regimen: Intermittent exercise during exposure to promote bronchial deposition

- Environmental Control: Chamber temperature and humidity maintained at comfortable levels

- Ozone Generation: Use of certified ozone generators with real-time concentration monitoring [4] [5]

3.1.3 this compound Administration

- Dosage: 10 mg twice daily (bid)

- Formulation: Dry powder for inhalation

- Delivery Device: Breath-actuated nebulizer (AKITA2 APIXNEB)

- Treatment Duration: 4 days prior to ozone challenge

- Last Dose: Administered 1 hour before ozone exposure [4] [5]

3.1.4 Sample Collection and Analysis

- Sputum Induction: Performed 3 hours post-ozone challenge using hypertonic saline

- Processing: Samples treated with dithiothreitol (DTT) to dissolve mucus

- Cellular Analysis: Differential cell counts performed on cytospin preparations

- Supernatant Analysis: Inflammatory mediators measured by ELISA or multiplex assays

- Primary Endpoint: Percentage and absolute count of sputum neutrophils [4] [5]

Animal Model Protocol (Supplementary)

While the primary clinical data for this compound comes from human studies, ozone exposure models in mice provide valuable mechanistic insights and support for human findings.

3.2.1 Mouse Ozone Exposure Model

- Animals: C57BL/6 male mice (6-8 weeks old, 19-25g)

- Ozone Concentration: 0.6-1.0 ppm (higher than human studies due to species sensitivity differences)

- Exposure Regimen: 3 hours daily for 14 consecutive days

- Control Groups: Filtered air-exposed matched controls

- Housing Conditions: 12h light/dark cycle, controlled temperature (~25°C) and humidity, ad libitum access to food and water [3]

3.2.2 Endpoint Assessments in Animal Studies

- Pulmonary Function Testing: Using whole body plethysmography to measure airway resistance

- Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts, differentials, and inflammatory mediators

- Lung Tissue Collection: For histopathology and molecular analyses

- Histopathological Staining: H&E for inflammation, Masson's trichrome for collagen, PAS for goblet cells

- Transcriptomic Analysis: RNA sequencing of lung tissue to identify differentially expressed genes [3] [7]

Signaling Pathways

The molecular mechanisms underlying ozone-induced lung injury and this compound's therapeutic effects involve multiple interconnected pathways. The following diagram illustrates key pathways identified in transcriptomic and metabolomic analyses:

The experimental workflow for evaluating this compound in ozone-induced inflammation models involves standardized procedures from subject screening to data analysis:

Applications and Conclusions

Utility in Respiratory Drug Development

The ozone challenge model represents a valuable tool for early-phase clinical development of anti-inflammatory compounds for respiratory diseases. This model offers several distinct advantages:

- Predictive Value: The neutrophilic inflammation induced by ozone exposure mirrors central features of COPD pathophysiology, providing clinically relevant biomarkers for drug screening. [1]

- Rapid Screening: The model enables efficient proof-of-concept testing with relatively small sample sizes (typically 15-30 subjects) compared to large clinical trials. [4] [1]

- Biomarker Qualification: The consistent inflammatory response allows for validation of potential biomarkers (cellular and molecular) for subsequent clinical development. [4] [5]

- Mechanistic Insights: Controlled exposure conditions facilitate detailed investigation of drug mechanisms of action in human subjects. [4]

Conclusion and Future Directions

The experimental data demonstrate that This compound, administered via inhalation, shows favorable anti-inflammatory effects on ozone-induced airway inflammation in healthy volunteers. The significant reductions in key inflammatory parameters including IL-8, MMP-9, and neutrophil infiltration support its potential therapeutic value in neutrophilic respiratory diseases like COPD. [4] [5]

Future studies should focus on:

- Translating these anti-inflammatory effects into clinical benefits in COPD patients

- Exploring optimal dosing regimens for long-term administration

- Investigating potential applications in other neutrophil-predominant respiratory conditions

- Examining combination therapies with existing COPD medications

The ozone challenge model remains a robust, validated human experimental system for evaluating novel anti-inflammatory compounds, with this compound serving as a promising example of its successful application in respiratory drug development.

References

- 1. Efficacy and safety of inhaled calcium lactate PUR118 in the ... [bmcpharmacoltoxicol.biomedcentral.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Revealing the Molecular Mechanisms of Ozone-Induced ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of the pan-selectin antagonist this compound on ... [sciencedirect.com]

- 5. Efficacy of the pan-selectin antagonist this compound on... [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of the pan-selectin antagonist this compound on... - Peeref [peeref.com]

- 7. Repetitive ozone exposure worsens features of muco ... [frontiersin.org]

Bimosiamose in Allergen Challenge Models: Application Notes and Protocol for Investigating Late Asthmatic Response

Introduction to Bimosiamose and Its Mechanism in Asthma

This compound (TBC1269) represents a novel class of inhaled small-molecule pan-selectin antagonists that target the inflammatory cascade in asthma by inhibiting leukocyte recruitment. This synthetic oligosaccharide functions as a competitive inhibitor that blocks all three selectin family members (E-selectin, P-selectin, and L-selectin), which are crucial for the initial tethering and rolling of leukocytes on the vascular endothelium prior to transmigration into inflamed tissues. The therapeutic rationale for this compound in asthma management stems from its potential to modulate the late-phase inflammatory response without the broad immunosuppressive effects associated with corticosteroids.

The late asthmatic response (LAR) is a clinically important phenomenon characterized by a gradual decline in lung function occurring 3-8 hours after allergen exposure in susceptible individuals. Unlike the early asthmatic response mediated primarily by mast cell degranulation and bronchoconstriction, the LAR involves complex inflammatory pathways with recruitment of various leukocytes including eosinophils, neutrophils, and lymphocytes to the airways. This cellular infiltration leads to persistent airway inflammation, heightened hyperresponsiveness, and eventual structural changes—features that this compound specifically targets through its selectin-antagonist activity [1] [2].

Table: Fundamental Properties of this compound

| Property | Specification |

|---|---|

| Drug Class | Small-molecule pan-selectin antagonist |

| Molecular Weight | 863 g/mol |

| Mechanism of Action | Competitive inhibition of E-selectin, P-selectin, and L-selectin |

| Primary Indication | Late asthmatic response attenuation in mild asthma |

| Administration Route | Inhalation (dry powder or aerosolized) |

| Dosing Regimen | 70 mg twice daily (days 1-3), 70 mg once (day 4) |

Pathophysiology of Late Asthmatic Response and this compound Inhibition

The pathophysiological cascade of the late asthmatic response begins with allergen exposure triggering the activation of resident immune cells in the airways, including macrophages and dendritic cells. These cells release pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and chemokines that stimulate endothelial cells to express adhesion molecules, particularly selectins. The sequential recruitment process of leukocytes from circulation to airway tissues involves initial tethering and rolling mediated by selectins, followed by firm adhesion through integrins, and finally transmigration into inflamed tissues [2].

This compound exerts its therapeutic effect by specifically interfering with the initial rolling phase of leukocyte recruitment. By blocking the interaction between selectins on endothelial cells and their carbohydrate ligands on leukocytes (particularly P-selectin glycoprotein ligand-1, PSGL-1), this compound effectively reduces leukocyte infiltration into the airways following allergen challenge. This mechanism is particularly relevant for the LAR, as studies have demonstrated that this compound significantly attenuates the maximum late asthmatic response by 50.2% compared to placebo, without affecting the early asthmatic response or peripheral blood cell counts [1].

Diagram: Mechanism of Late Asthmatic Response and this compound Inhibition

Clinical Protocol for Allergen Challenge in Mild Asthmatics

Study Design and Subject Selection

The recommended clinical protocol follows a randomized, double-blind, placebo-controlled, cross-over design to evaluate the efficacy of this compound in attenuating allergen-induced late asthmatic responses. Each subject serves as their own control, receiving both active treatment and placebo in randomized sequence with an appropriate washout period (typically 2-4 weeks) between treatments to avoid carryover effects. This design efficiently controls for inter-subject variability and enhances statistical power with a smaller sample size [1].

Inclusion criteria should target adults aged 18-50 years with mild allergic asthma (using only beta-agonists as needed) and demonstrated late asthmatic response during screening, defined as a fall in FEV₁ >15% of baseline between 3-8 hours after allergen inhalation. Key exclusion criteria include: recent respiratory infections (within 4 weeks), use of corticosteroids or other controller medications, significant comorbid conditions, and smoking history. Subjects should maintain stable lung function with FEV₁ >70% of predicted values throughout the study [1].

Drug Administration and Allergen Challenge Protocol

This compound administration follows a specific regimen: 70 mg twice daily on days 1-3, followed by a single 70 mg dose on the morning of day 4. The last dose is administered immediately prior to allergen challenge. Matching placebo follows the identical schedule. Inhalation should be performed using a standardized inhalation technique with appropriate training and monitoring to ensure consistent drug delivery [1].

The allergen challenge procedure begins with baseline spirometry to establish FEV₁ values. Allergen extracts (e.g., house dust mite, cat dander, or pollen) are selected based on individual sensitivity determined by skin prick testing. Allergen inhalation is performed using serial doubling concentrations until a ≥20% fall in FEV₁ is achieved for the early response. Lung function measurements are then recorded at 30-minute intervals for the first 2 hours (to capture early asthmatic response), followed by hourly measurements from 3-8 hours to quantify the late asthmatic response, with additional monitoring at 24 hours for assessment of airway hyperresponsiveness [1].

Table: Schedule of Procedures and Assessments

| Time Point | Procedure | Primary Measurements |

|---|---|---|

| Screening | Allergen challenge, Spirometry | FEV₁ fall >15% 3-8h post-challenge |

| Day 1-3 | Study drug administration (bid) | Adherence monitoring, Adverse events |

| Day 4 | Pre-challenge FEV₁, Drug administration | Baseline lung function |

| Time 0 | Allergen inhalation challenge | FEV₁ pre-challenge |

| 0-2h Post | Spirometry every 30min | Early asthmatic response (maximum % fall FEV₁) |

| 3-8h Post | Spirometry hourly | Late asthmatic response (maximum % fall FEV₁) |

| 24h Post | Methacholine challenge, Sputum induction | PC₂₀, Inflammatory cell counts |

Efficacy Data and Outcomes Assessment

Primary Efficacy Endpoint

The primary endpoint for evaluating this compound efficacy is the maximum percent fall in FEV₁ during the late asthmatic response period (3-8 hours post-allergen challenge). In the pivotal clinical trial, this compound demonstrated a statistically significant attenuation of the LAR, reducing the maximum fall by approximately 50% compared to placebo. Specifically, the placebo group showed a mean maximum FEV₁ fall of -13.10% (±2.30% SEM), while the this compound group showed a fall of -6.52% (±3.86% SEM), with a treatment effect p-value of 0.045 using a linear mixed-effects model [1].

This magnitude of protection against allergen-induced bronchoconstriction during the late phase represents a clinically relevant effect that supports the role of selectin-mediated inflammation in asthma pathophysiology. The interindividual variability in response (reflected in the SEM values) suggests that certain patient subgroups may derive particular benefit from selectin antagonism, potentially those with pronounced neutrophil involvement in their asthma phenotype [1].

Secondary Endpoints and Inflammatory Markers

Secondary endpoints provide additional insights into this compound's mechanism and potential clinical applications. Importantly, this compound showed no significant effect on the early asthmatic response (0-2 hours post-challenge), consistent with its mechanism targeting inflammatory cell recruitment rather than mast cell-mediated bronchoconstriction. Similarly, no significant differences were observed in post-allergen airway hyperresponsiveness to methacholine at 24 hours, exhaled nitric oxide levels, or peripheral blood cell counts compared to placebo [1].

The dissociation between clinical efficacy (reduced LAR) and traditional inflammatory biomarkers suggests that selectin antagonism may act through mechanisms not fully captured by standard monitoring approaches. This highlights the need for more sophisticated biomarkers to evaluate therapies targeting specific adhesion pathways in asthma [1].

Table: Primary and Secondary Outcomes from Clinical Trial

| Outcome Measure | Placebo Group | This compound Group | Treatment Effect |

|---|---|---|---|

| Primary Endpoint | |||

| Max % fall FEV₁ (3-8h) | -13.10% ± 2.30% | -6.52% ± 3.86% | p = 0.045 |

| Secondary Endpoints | |||

| Early asthmatic response (0-2h) | Not reported | Not reported | No significant effect |

| Airway hyperresponsiveness (PC₂₀) | Not reported | Not reported | No significant effect |

| Exhaled nitric oxide | Not reported | Not reported | No significant effect |

| Peripheral blood cells | Not reported | Not reported | No significant effect |

Experimental Considerations and Technical Notes

Statistical Analysis and Sample Size Considerations

For studies investigating this compound in allergen challenge models, appropriate statistical approaches are crucial for valid interpretation. The cross-over design necessitates use of linear mixed-effects models that account for within-subject correlation, period effects, and treatment sequence effects. Based on the published trial with 12 subjects, sample size calculations for future studies should consider the effect size observed in the LAR (approximately 50% attenuation) and the within-subject variability reported [1].

For a power of 80% and alpha of 0.05, a sample size of 10-15 subjects would typically be adequate to detect similar treatment effects in a cross-over design. However, larger samples may be needed if investigating subgroup responses or smaller effect sizes on secondary endpoints. The primary analysis should follow the intention-to-treat principle, with sensitivity analyses conducted to assess the impact of missing data, particularly for the LAR measurements which require extended monitoring periods [1].

Safety Monitoring and Subject Management

Safety monitoring should include standard adverse event assessments throughout the treatment and follow-up periods, with special attention to potential local airway irritation from inhaled drug administration. In the clinical trial, this compound was generally well-tolerated with no significant safety concerns identified. Subjects should be monitored for bronchoconstriction following both drug administration and allergen challenge, with rescue bronchodilators readily available [1].